Ethyl (1-methyl-1H-pyrrol-3-yl)acetate
Description
Ethyl (1-methyl-1H-pyrrol-3-yl)acetate is an ester derivative featuring a pyrrole ring substituted with a methyl group at the nitrogen atom (position 1) and an ethyl acetate moiety at position 3. Pyrrole-based compounds are of significant interest in medicinal and materials chemistry due to their aromatic heterocyclic structure, which enables diverse electronic interactions and biological activity. This compound’s synthesis typically involves esterification of the corresponding acetic acid derivative or condensation reactions with appropriate aldehydes and esters .
Properties
IUPAC Name |
ethyl 2-(1-methylpyrrol-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-12-9(11)6-8-4-5-10(2)7-8/h4-5,7H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGXENPUOCVMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90490496 | |
| Record name | Ethyl (1-methyl-1H-pyrrol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90490496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62822-16-6 | |
| Record name | Ethyl (1-methyl-1H-pyrrol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90490496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1-methyl-1H-pyrrol-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methylpyrrole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: Ethyl (1-methyl-1H-pyrrol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of catalysts like iron(III) chloride (FeCl₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
Ethyl (1-methyl-1H-pyrrol-3-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific therapeutic targets.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of ethyl (1-methyl-1H-pyrrol-3-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological effects. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
Key Observations:
- Positional Isomerism: The target compound’s pyrrole substitution at C3 contrasts with the C2-substituted analog in , which introduces an α,β-unsaturated ester and cyano group. This difference impacts electronic properties and reactivity .
- Functional Group Diversity: Analogs in (cyano), 4 (chlorophenyl), and 5 (pyridyl) incorporate electron-withdrawing or aromatic groups, altering solubility, stability, and bioactivity profiles.
Key Observations:
- The target compound’s synthesis is relatively straightforward compared to the multi-step procedures required for fused heterocycles (–4).
- ’s Knoevenagel condensation highlights the utility of α,β-unsaturated esters in constructing conjugated systems .
Table 3: Comparative Properties
Key Observations:
- Stability : The target compound’s ester group makes it susceptible to hydrolysis, whereas conjugated systems () and rigid frameworks () improve stability .
- Bioactivity : Analogs with fused heterocycles (–4) and pyridyl groups () are more likely to exhibit targeted biological effects due to enhanced binding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
